p-Methylcinnamonitrile
Overview
Description
p-Methylcinnamonitrile: is an organic compound with the molecular formula C₁₀H₉N. It is a derivative of cinnamonitrile, where a methyl group is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Heck Reaction: One common method for synthesizing p-Methylcinnamonitrile involves the Heck reaction. This reaction typically uses 4-iodotoluene and acrylonitrile as starting materials.
Alternative Methods: Other synthetic routes may involve different starting materials and conditions, but the Heck reaction remains a widely used method due to its efficiency and high yield.
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Methylcinnamonitrile can undergo oxidation reactions, typically forming corresponding aldehydes or acids.
Reduction: Reduction of this compound can lead to the formation of p-methylphenylpropanenitrile.
Substitution: The compound can participate in various substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: p-Methylbenzaldehyde or p-Methylbenzoic acid.
Reduction: p-Methylphenylpropanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- p-Methylcinnamonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
- The compound has potential applications in the development of new drugs due to its ability to undergo various chemical transformations.
Industry:
- It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of p-Methylcinnamonitrile in chemical reactions involves the interaction of its functional groups with reagents. The nitrile group can participate in nucleophilic addition reactions, while the methyl group can influence the reactivity of the benzene ring.
Molecular Targets and Pathways:
- The nitrile group can act as an electrophile, reacting with nucleophiles to form various products.
- The methyl group can affect the electron density of the benzene ring, influencing its reactivity in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Cinnamonitrile: The parent compound without the methyl substitution.
p-Methylbenzaldehyde: An oxidation product of p-Methylcinnamonitrile.
p-Methylbenzoic acid: Another oxidation product.
Uniqueness:
- The presence of the methyl group at the para position in this compound makes it more reactive in certain chemical reactions compared to its parent compound, cinnamonitrile.
- The methyl group can also influence the physical properties, such as boiling point and solubility, making this compound distinct from similar compounds.
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-9-4-6-10(7-5-9)3-2-8-11/h2-7H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHECQDVQLPVCRX-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28446-70-0 | |
Record name | Cinnamonitrile, p-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028446700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-methylcinnamonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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